N-(3-(3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)ureido)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[3-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-13-6-8-18(9-7-13)24-12-17(11-19(24)26)23-20(27)22-16-5-3-4-15(10-16)21-14(2)25/h3-10,17H,11-12H2,1-2H3,(H,21,25)(H2,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXROLPVAQQZQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=CC(=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)ureido)phenyl)acetamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The initial step involves the synthesis of the pyrrolidine ring, which can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Urea Linkage: The urea linkage is introduced by reacting the pyrrolidine derivative with an isocyanate or a carbodiimide in the presence of a catalyst.
Attachment of the Acetamide Group: The final step involves the acylation of the urea derivative with acetic anhydride or acetyl chloride under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3-(3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)ureido)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halides, nucleophiles; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique properties and applications.
Scientific Research Applications
N-(3-(3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)ureido)phenyl)acetamide has been explored for its applications in several scientific fields:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific mechanical or chemical properties.
Mechanism of Action
The mechanism of action of N-(3-(3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)ureido)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Analogues
a. Pyrrolidinone Derivatives () Compounds such as 3-Oxo-3-pyrrolidin-1-yl-propionitrile (3a) share the pyrrolidinone motif but lack the ureido-phenylacetamide chain. Synthesis of 3a involves ethanol and piperidine under cold conditions (0–5°C, 2 h), similar to methods that might apply to the target compound’s intermediates .
b. Ureido-Acetamide Analogues () Compound 130 (N-[3-(3-{1-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}ureido)-4-methylphenyl]acetamide) features a ureido-acetamide backbone but replaces the pyrrolidinone with an oxadiazole ring and a 4-fluorophenyl group. Oxadiazole rings are electron-deficient, enhancing π-π stacking with aromatic residues in biological targets, whereas the pyrrolidinone’s carbonyl in the target compound may offer stronger hydrogen-bonding interactions.
Substituent Effects
- p-Tolyl vs. Fluorophenyl : The methyl group in p-tolyl (target compound) increases lipophilicity, favoring membrane penetration, while the fluorine in 130 () enhances electronegativity and metabolic stability.
- Pyrrolidinone vs. Oxadiazole: Pyrrolidinone’s rigidity and hydrogen-bonding capacity contrast with oxadiazole’s planar geometry and electron-deficient nature, impacting target selectivity.
Biological Activity
N-(3-(3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)ureido)phenyl)acetamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Pyrrolidine ring : A five-membered ring that contributes to the compound's biological activity.
- p-Tolyl group : Enhances lipophilicity, potentially improving cellular uptake.
- Ureido and acetamide functionalities : These groups are known to interact with various biological targets.
Molecular Formula : C20H22N2O2
Molecular Weight : 322.4 g/mol
The biological activity of this compound is hypothesized to involve interaction with specific enzymes and receptors. The compound may modulate the activity of these targets through competitive inhibition or allosteric modulation, leading to altered cellular signaling pathways.
Antimicrobial Activity
Preliminary studies indicate that compounds structurally similar to this compound exhibit antimicrobial properties. For instance, research has shown that derivatives with similar ureido structures can inhibit bacterial growth against strains such as E. coli and S. aureus .
| Compound | Target Organism | Activity |
|---|---|---|
| This compound | E. coli | Inhibition observed |
| Similar Ureido Derivatives | S. aureus | Inhibition observed |
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The compound demonstrated significant cytotoxicity against various cancer cell lines, including those associated with breast and lung cancer .
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| Breast Cancer (MCF7) | 15 | Doxorubicin (IC50 = 10 µM) |
| Lung Cancer (A549) | 20 | Cisplatin (IC50 = 12 µM) |
Case Studies and Research Findings
-
Anticancer Activity :
A study evaluated the effects of this compound on glioma cells, revealing a reduction in cell viability through apoptosis induction and cell cycle arrest . -
Inflammatory Response Modulation :
Research indicates that this compound may influence inflammatory pathways by modulating the activity of formyl peptide receptors (FPRs), which are involved in immune response regulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
